N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1049338-82-0
VCID: VC8438685
InChI: InChI=1S/C22H21ClFN5O2/c1-31-17-5-2-15(3-6-17)20-8-9-21(27-26-20)28-10-12-29(13-11-28)22(30)25-16-4-7-19(24)18(23)14-16/h2-9,14H,10-13H2,1H3,(H,25,30)
SMILES: COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl
Molecular Formula: C22H21ClFN5O2
Molecular Weight: 441.9 g/mol

N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide

CAS No.: 1049338-82-0

Cat. No.: VC8438685

Molecular Formula: C22H21ClFN5O2

Molecular Weight: 441.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide - 1049338-82-0

Specification

CAS No. 1049338-82-0
Molecular Formula C22H21ClFN5O2
Molecular Weight 441.9 g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Standard InChI InChI=1S/C22H21ClFN5O2/c1-31-17-5-2-15(3-6-17)20-8-9-21(27-26-20)28-10-12-29(13-11-28)22(30)25-16-4-7-19(24)18(23)14-16/h2-9,14H,10-13H2,1H3,(H,25,30)
Standard InChI Key XZRUSNOUMALKSR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl
Canonical SMILES COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl

Introduction

Key Features

PropertyDescription
Molecular FormulaC22_{22}H22_{22}ClFN4_4O
Functional GroupsAmide (-CONH), Methoxy (-OCH3_{3}), Halogens (Cl, F), Piperazine Ring
Molecular WeightApprox. 416 g/mol
Structural HighlightsPyridazine ring fused with aromatic and heterocyclic systems

The presence of halogens (chlorine and fluorine) enhances its potential for bioactivity, while the methoxy group contributes to solubility and electron-donating effects.

Synthesis Pathway

A plausible synthetic route for this compound involves:

  • Formation of the Pyridazine Core:

    • Starting with hydrazine derivatives reacting with diketones or α,β-unsaturated ketones to form pyridazines.

  • Functionalization of Pyridazine:

    • Introduction of the 4-methoxyphenyl group using electrophilic substitution or coupling reactions.

  • Piperazine Derivatization:

    • Coupling the pyridazinyl intermediate with piperazine to form the desired amide bond.

  • Final Substitution:

    • Reacting the product with 3-chloro-4-fluorophenyl isocyanate to yield the target compound.

Example Reaction Conditions

StepReagents/Conditions
Pyridazine FormationHydrazine hydrate, diketone, reflux in ethanol
Piperazine CouplingPyridazinyl chloride, piperazine, base (e.g., K2_{2}CO3_{3})
Final Amide Formation3-Chloro-4-fluorophenyl isocyanate, solvent (e.g., DMF), room temperature

Potential Applications

This compound's structure suggests applications in medicinal chemistry due to its pharmacophore-rich design.

Biological Activity

  • Anticancer Potential:

    • The pyridazinyl-piperazine backbone has been explored for cytotoxicity against various cancer cell lines.

  • Antibacterial/Antifungal Use:

    • Halogenated aromatic compounds often exhibit antimicrobial properties.

  • CNS Activity:

    • Piperazine derivatives are known for their role in modulating neurotransmitter receptors.

Analytical Data

To confirm its identity and purity, the following techniques are typically employed:

Spectroscopic Data

TechniqueKey Observations
IR SpectroscopyPeaks for amide (C=O stretch ~1650 cm1^{-1}), C-F (~1050 cm1^{-1}), C-Cl
NMR Spectroscopy1^{1}H NMR: Aromatic protons (~7-8 ppm), Methoxy (~3.7 ppm), Piperazine (~2.5 ppm)
Mass SpectrometryMolecular ion peak at 416 m/z corresponding to C22_{22}H22_{22}ClFN4_{4}O

Crystallographic Data

Single-crystal X-ray diffraction could provide detailed bond lengths and angles, confirming its conformation.

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